
Didesmethylescitalopram
Overview
Description
Didesmethylescitalopram (CAS No. 62498-70-8) is a di-desmethyl metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram. Structurally, it is derived via the removal of two methyl groups from the parent compound, citalopram (C20H21FN2O), resulting in the molecular formula C18H17FN2O and a molecular weight of 296.34 g/mol . While its direct therapeutic activity is weaker than citalopram, it contributes to the overall pharmacodynamic effects of the parent drug through prolonged systemic exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Didesmethylescitalopram can be synthesized through the demethylation of escitalopram. The process involves the removal of methyl groups from escitalopram, typically using reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the purification of the compound, ensuring high purity and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: The compound can also be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions can occur, particularly involving the fluorophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) are often used in substitution reactions.
Major Products:
Oxidation: Oxidized metabolites of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Properties
Didesmethylescitalopram exhibits significant affinity for serotonin transporters, contributing to its antidepressant effects. Research indicates that it has a higher selectivity for serotonin reuptake inhibition compared to norepinephrine reuptake inhibition, which is essential for its efficacy in treating depression and anxiety disorders .
Affinity Studies
In various studies, this compound has shown:
- High Affinity : It binds effectively to serotonin transporters with a Ki value indicating strong inhibitory action.
- Selectivity : It demonstrates greater selectivity for serotonin transporters over norepinephrine transporters, which is crucial for its therapeutic effects .
Major Depressive Disorder
This compound is primarily used as an adjunct to escitalopram in treating major depressive disorder. Clinical trials have demonstrated that patients receiving escitalopram show improved outcomes when considering the metabolite's role .
Case Studies
- A study involving patients with treatment-resistant depression noted that those who had higher plasma levels of this compound experienced better therapeutic responses .
- Another case highlighted a patient who transitioned from citalopram to escitalopram, leading to increased levels of this compound and subsequent improvement in depressive symptoms .
Anxiety Disorders
This compound has also been explored for its efficacy in treating anxiety disorders. Its mechanism of action through serotonin modulation makes it suitable for conditions like generalized anxiety disorder and social anxiety disorder.
Clinical Trials
- In double-blind studies, escitalopram (and by extension, its metabolite) was found superior to placebo in managing social anxiety disorder symptoms .
- The efficacy of this compound in reducing anxiety symptoms was noted in patients who were non-responsive to other SSRIs.
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other SSRIs:
Compound | Efficacy in Major Depression | Efficacy in Anxiety Disorders | Side Effects |
---|---|---|---|
This compound | High | Moderate | Mild (nausea, fatigue) |
Escitalopram | Very High | High | Moderate (insomnia) |
Citalopram | Moderate | Low | Moderate (dry mouth) |
Mechanism of Action
Didesmethylescitalopram exerts its effects by inhibiting the serotonin transporter (SERT) in the presynaptic neuron. This inhibition prevents the reuptake of serotonin from the synaptic cleft, leading to increased serotonin levels and enhanced serotonergic neurotransmission. The compound’s high selectivity for SERT contributes to its efficacy and lower incidence of side effects compared to other SSRIs .
Comparison with Similar Compounds
The following table summarizes structural, pharmacokinetic, and pharmacodynamic differences between didesmethylescitalopram and related compounds:
Structural and Functional Insights
- Methylation Status : The progressive removal of methyl groups from citalopram reduces molecular weight and lipophilicity, altering blood-brain barrier penetration and metabolic stability. This compound’s lack of methyl groups decreases its affinity for serotonin transporters compared to citalopram and escitalopram .
- Metabolic Pathways : Citalopram undergoes hepatic CYP3A4/2C19-mediated demethylation to form desmethylcitalopram and subsequently this compound. The latter’s slower renal excretion contributes to its prolonged detection in plasma .
Pharmacodynamic Contrasts
- Potency : Escitalopram exhibits the highest potency (Ki = 1.1 nM for serotonin transporters), while this compound shows negligible receptor binding (Ki > 1000 nM) .
- Half-Life : Escitalopram and citalopram have half-lives of 27–32 hours, whereas this compound’s half-life extends to 48–72 hours due to reduced metabolic clearance .
Research Findings and Analytical Methods
Studies employing HPLC-DAD (as described in ) have quantified this compound in pharmacokinetic assays, confirming its role as a long-term metabolite. Comparative analyses highlight its lower plasma concentration (≤10% of parent drug levels) but persistent presence post-administration .
Key Gaps in Knowledge
- Limited clinical data exist on this compound’s independent effects or toxicity profile.
- Structural analogs like deuterated derivatives (e.g., didesmethylcitalopram-d4) are used in tracer studies but require further exploration for therapeutic applications .
Biological Activity
Didesmethylescitalopram (S-DDCT) is a significant metabolite of escitalopram, which is a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression and anxiety disorders. Understanding the biological activity of S-DDCT is crucial for elucidating its potential pharmacological effects and implications for therapeutic strategies.
Overview of Escitalopram Metabolism
Escitalopram is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, leading to the formation of several metabolites, including S-desmethylcitalopram (S-DCT) and S-DDCT. The metabolic pathways and ratios of these compounds can influence the pharmacokinetics and pharmacodynamics of escitalopram:
- Primary Metabolites :
S-DDCT does not exhibit significant serotonin reuptake inhibition compared to its parent compound, escitalopram. This suggests that while it is a product of escitalopram metabolism, it may not contribute directly to the antidepressant effects associated with escitalopram. The primary mechanism of action for escitalopram involves:
- Inhibition of Serotonin Transporter : Escitalopram selectively binds to the serotonin transporter (SERT), increasing serotonin levels in the synaptic cleft, which is crucial for its antidepressant effects .
Pharmacological Implications
The limited biological activity of S-DDCT raises questions about its role in therapeutic contexts. While it may not directly affect serotonin reuptake, understanding its presence in plasma could help in assessing patient responses to escitalopram therapy. Case studies have indicated that variations in metabolite ratios can correlate with treatment outcomes:
- Case Study Insights :
Research Findings
Recent research has explored the relationship between metabolite levels and clinical outcomes:
- Metabolomic Studies : High-resolution metabolic phenotyping has identified specific lipid profiles that correlate with treatment response to escitalopram, indicating that baseline metabolic signatures could predict efficacy .
- Predictive Biomarkers : Identifying biomarkers such as apolipoprotein levels has shown potential in predicting responses to SSRIs, including escitalopram, thereby enhancing personalized medicine approaches in treating depression .
Data Table: Summary of Key Findings on this compound
Parameter | Value/Description |
---|---|
Parent Compound | Escitalopram |
Primary Metabolites | S-desmethylcitalopram (S-DCT), this compound (S-DDCT) |
Plasma Concentration | S-DDCT < 5% relative to escitalopram |
Mechanism | Minimal serotonin reuptake inhibition |
Clinical Relevance | Variations in metabolite ratios correlate with treatment outcomes |
Q & A
Basic Research Question
Q. What are the established synthetic routes for Didesmethylescitalopram, and how do variations in reaction conditions impact yield and purity?
Methodological Answer : Synthesis typically involves multi-step organic reactions, such as alkylation or demethylation of precursor molecules. To evaluate yield and purity, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for real-time monitoring . Variations in catalysts (e.g., palladium vs. nickel), solvent polarity, or temperature should be systematically tested using factorial experimental designs. Detailed protocols must include characterization data (e.g., NMR, IR) for intermediates and final products, adhering to journal guidelines for reproducibility .
Advanced Research Question
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across preclinical studies?
Methodological Answer : Conduct a meta-analysis of existing data, stratifying studies by species, dosing regimens, and analytical methods (e.g., LC-MS vs. ELISA). Use statistical tools like Bland-Altman plots to identify systematic biases . Replicate conflicting experiments under standardized conditions, controlling for variables such as hepatic enzyme activity or protein-binding effects. Cross-validate findings with in silico pharmacokinetic modeling (e.g., GastroPlus) .
Basic Research Question
Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?
Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (LOQ <1 ng/mL) and specificity. Validate methods per FDA guidelines, including tests for matrix effects, recovery rates, and intra-/inter-day precision . For low-resource settings, HPLC-UV with solid-phase extraction may suffice, but researchers must report detection limits and cross-reactivity data .
Advanced Research Question
Q. What molecular mechanisms underlie this compound’s selectivity for serotonin transporters compared to its parent compound?
Methodological Answer : Use molecular dynamics simulations to compare binding affinities and conformational changes in transporter proteins. Pair this with mutagenesis studies (e.g., Ala-scanning) to identify critical residues. Validate hypotheses using radioligand displacement assays (e.g., [³H]citalopram competition) in transfected cell lines . Cross-reference structural data with cryo-EM studies of transporter complexes .
Basic Research Question
Q. What is the evidence for this compound’s pharmacological profile in anxiety models, and how robust are these preclinical findings?
Methodological Answer : Evaluate studies using validated behavioral assays (e.g., elevated plus maze, marble-burying). Critically appraise dose-response curves, control groups (e.g., vehicle vs. positive controls), and blinding protocols. Report effect sizes with 95% confidence intervals to distinguish statistical vs. clinical significance. Replicate key findings in ≥2 species (e.g., mice, rats) to confirm translational relevance .
Advanced Research Question
Q. How can researchers optimize experimental designs to minimize confounding factors in this compound’s neurochemical studies?
Methodological Answer : Implement randomized block designs to account for circadian rhythm effects on serotonin levels. Use microdialysis with ultra-sensitive detection (e.g., capillary electrophoresis) for real-time neurotransmitter monitoring. Control for diet, stress, and housing conditions, which modulate monoamine systems. Include sham-operated animals in intracranial injection studies to isolate drug effects from surgical trauma .
Basic Research Question
Q. What metabolic pathways are implicated in this compound’s biotransformation, and are there known pharmacogenomic influences?
Methodological Answer : Incubate the compound with human liver microsomes (HLMs) and recombinant CYP isoforms (e.g., CYP2D6, CYP3A4) to identify primary metabolizing enzymes. Use stable isotope-labeled analogs to track metabolite formation via MS. For pharmacogenomics, genotype humanized mouse models or clinical cohorts for polymorphisms (e.g., CYP2C19*17) and correlate with pharmacokinetic parameters .
Advanced Research Question
Q. How does this compound’s efficacy compare to novel SSRIs in treatment-resistant depression models, and what endpoints are most informative?
Methodological Answer : Employ chronic mild stress (CMS) or social defeat paradigms to mimic treatment resistance. Compare latency to therapeutic effect using intracranial self-stimulation (ICSS) thresholds. Integrate transcriptomic profiling (e.g., RNA-seq of prefrontal cortex) to identify unique pathway activation. Use Bayesian network meta-analysis to rank efficacy against existing drugs while adjusting for publication bias .
Basic Research Question
Q. What structural features of this compound contribute to its reduced side-effect profile compared to escitalopram?
Methodological Answer : Perform comparative structure-activity relationship (SAR) studies focusing on demethylation sites. Use computational docking to predict off-target interactions (e.g., histamine H1 receptor). Validate with in vitro binding assays (Ki values) and in vivo telemetry to assess cardiovascular effects. Cross-reference toxicity databases (e.g., TOXNET) for adverse event correlations .
Advanced Research Question
Q. What strategies can identify biomarkers predictive of this compound’s therapeutic response in heterogeneous patient populations?
Methodological Answer : Conduct multi-omics profiling (genomics, proteomics, metabolomics) in clinical trial cohorts. Apply machine learning (e.g., random forests) to integrate biomarkers with electronic health records. Validate candidates in induced pluripotent stem cell (iPSC)-derived neurons from responders vs. non-responders. Pre-register hypotheses to avoid data dredging .
Properties
IUPAC Name |
(1S)-1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18/h2-7,10H,1,8-9,12,20H2/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUKMUWCRLRPEJ-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2)C#N)[C@](O1)(CCCN)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168066 | |
Record name | (S)-Didemethylescitalopram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166037-78-1 | |
Record name | (S)-Didemethylcitalopram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166037-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Didesmethylescitalopram | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166037781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-Didemethylescitalopram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIDESMETHYLESCITALOPRAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM43W5556T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.